4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 630052-49-2
VCID: VC5280200
InChI: InChI=1S/C22H13Cl2NO3/c23-15-9-5-13(6-10-15)20(26)21-19(17-3-1-2-4-18(17)28-21)25-22(27)14-7-11-16(24)12-8-14/h1-12H,(H,25,27)
SMILES: C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C22H13Cl2NO3
Molecular Weight: 410.25

4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

CAS No.: 630052-49-2

Cat. No.: VC5280200

Molecular Formula: C22H13Cl2NO3

Molecular Weight: 410.25

* For research use only. Not for human or veterinary use.

4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide - 630052-49-2

Specification

CAS No. 630052-49-2
Molecular Formula C22H13Cl2NO3
Molecular Weight 410.25
IUPAC Name 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide
Standard InChI InChI=1S/C22H13Cl2NO3/c23-15-9-5-13(6-10-15)20(26)21-19(17-3-1-2-4-18(17)28-21)25-22(27)14-7-11-16(24)12-8-14/h1-12H,(H,25,27)
Standard InChI Key FUQRUSGPQTYYAY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a benzofuran ring (a fused bicyclic system of benzene and furan) substituted at positions 2 and 3. At position 2, a 4-chlorobenzoyl group (C6H4Cl-CO-\text{C}_6\text{H}_4\text{Cl-CO-}) is attached, while position 3 hosts a 4-chlorobenzamide moiety (NH-CO-C6H4Cl\text{NH-CO-C}_6\text{H}_4\text{Cl}). This dual chlorination enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Molecular Data

PropertyValue
Molecular FormulaC22H13Cl2NO3\text{C}_{22}\text{H}_{13}\text{Cl}_2\text{NO}_3
Molecular Weight409.9 g/mol
Key Functional GroupsAmide, benzoyl, benzofuran

The planar benzofuran core and conjugated carbonyl groups suggest potential for π-π stacking and hydrogen bonding, critical for solid-state stability .

Synthesis and Manufacturing

Reaction Pathways

While no direct synthesis protocols are documented, analogous compounds suggest a three-step process:

  • Benzofuran Precursor Preparation: Cyclization of 2-hydroxyacetophenone derivatives to form the benzofuran backbone .

  • Chlorobenzoyl Introduction: Friedel-Crafts acylation at position 2 using 4-chlorobenzoyl chloride under anhydrous conditions.

  • Amidation at Position 3: Coupling with 4-chlorobenzoic acid via mixed anhydride or carbodiimide-mediated reactions .

Optimization Challenges

  • Steric Hindrance: Bulky substituents at positions 2 and 3 may reduce reaction yields, necessitating catalytic acceleration .

  • Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures may be required to achieve >95% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL) but soluble in dimethyl sulfoxide (DMSO) and dichloromethane .

  • Thermal Stability: Predicted melting point range: 160–170°C (based on analogous chlorobenzamides) .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorbance bands at ~1680 cm1^{-1} (amide C=O) and ~1650 cm1^{-1} (benzoyl C=O) .

  • NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with distinct splitting patterns due to chlorine’s deshielding effects .

Chemical Reactivity

Electrophilic Substitution

The electron-deficient benzofuran ring may undergo nitration or sulfonation at position 5 or 6, though chlorination is unlikely due to existing substituents .

Nucleophilic Attack

The amide group is susceptible to hydrolysis under acidic or basic conditions, yielding 4-chlorobenzoic acid and a benzofuran-amine derivative.

Biological Activity and Applications

Antimicrobial Prospects

Chlorinated benzamides demonstrate moderate activity against Gram-positive bacteria (e.g., Bacillus subtilis), with MIC values comparable to penicillin derivatives .

Future Research Directions

  • Synthetic Methodologies: Develop one-pot synthesis routes to improve efficiency.

  • Biological Screening: Evaluate inhibitory activity against cancer-associated kinases or microbial efflux pumps.

  • Structure-Activity Relationships: Modify substituents to optimize pharmacokinetic profiles.

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